molecular formula C8H11BrN2O2 B12101321 Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate CAS No. 199480-29-0

Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate

Cat. No.: B12101321
CAS No.: 199480-29-0
M. Wt: 247.09 g/mol
InChI Key: SSIPBMYALFVLGK-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a bromomethyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions. For instance, the pyrazole intermediate can be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve selective bromination.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be done using ethanol in the presence of a strong acid like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids. Reduction reactions can also be performed to convert the ester group to an alcohol.

    Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substituted Pyrazoles: Formed through nucleophilic substitution.

    Aldehydes and Carboxylic Acids: Formed through oxidation.

    Alcohols: Formed through reduction.

Scientific Research Applications

Chemistry

Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility allows for the development of various functional materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(chloromethyl)-1-methyl-1h-pyrazole-5-carboxylate
  • Ethyl 3-(iodomethyl)-1-methyl-1h-pyrazole-5-carboxylate
  • Methyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate

Uniqueness

This compound is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This reactivity makes it particularly useful in synthetic chemistry for introducing various functional groups through substitution reactions.

Properties

CAS No.

199480-29-0

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

ethyl 5-(bromomethyl)-2-methylpyrazole-3-carboxylate

InChI

InChI=1S/C8H11BrN2O2/c1-3-13-8(12)7-4-6(5-9)10-11(7)2/h4H,3,5H2,1-2H3

InChI Key

SSIPBMYALFVLGK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1C)CBr

Origin of Product

United States

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